

# Glasdegib complete remission rates in clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Glasdegib

CAS No.: 1095173-27-5

Cat. No.: S001731

Get Quote

## Complete Remission Rates in Clinical Trials

The table below summarizes the key efficacy outcomes for **glasdegib** + LDAC from the pivotal **BRIGHT AML 1003 trial** and real-world studies, alongside data for a common alternative regimen, Venetoclax + HMA [1] [2] [3].

Regimen	Trial Setting / Type	Patient Population	Complete Remission (CR) Rate	CR + CRi Rate	Median Overall Survival
<b>Glasdegib + LDAC</b>	Phase 2 Randomized (BRIGHT AML 1003) [1] [2]	Newly diagnosed AML, unfit for intensive chemo (n=78)	<b>17.0%</b> (13/76)	19.2% (CR+CRi)	<b>8.8 months</b>
<b>LDAC Alone (Control Arm)</b>	Phase 2 Randomized (BRIGHT AML 1003) [1] [2]	Newly diagnosed AML, unfit for intensive chemo (n=38)	<b>2.6%</b> (1/38)	2.6% (CR+CRi)	<b>4.9 months</b>

Regimen	Trial Setting / Type	Patient Population	Complete Remission (CR) Rate	CR + CRi Rate	Median Overall Survival
<b>Glasdegib + LDAC</b>	Real-World Study [3]	Treated in US community practices (n=50)	-	50.0% (CR+MLFS+PR)*	6.9 months
<b>Venetoclax + HMA</b>	Real-World Study [3]	Treated in US community practices (n=83)	-	51.8% (CR+MLFS+PR)*	8.4 months

\*CR: Complete Remission; CRi: CR with incomplete hematologic recovery; MLFS: Morphologic Leukemia-Free State; PR: Partial Response. \*The real-world study used a composite response rate (CR+MLFS+PR), which is not directly equivalent to the CR+CRi rate from the clinical trial.

## Experimental Protocol Details

The primary data for **glasdegib**'s efficacy comes from the **BRIGHT AML 1003 trial** (NCT01546038). Here is a detailed breakdown of its methodology [1] [2]:

- **Study Design:** A Phase II, randomized, open-label, multicenter study. Patients were stratified by cytogenetic risk and randomized in a 2:1 ratio to receive either **glasdegib** + LDAC or LDAC alone.
- **Patient Population:** Patients were ≥55 years with newly diagnosed AML or high-risk MDS (RAEB-2 per WHO 2008 criteria) and were unsuitable for intensive chemotherapy. Unsuitability was defined by at least one of: age ≥75 years, serum creatinine >1.3 mg/dL, severe cardiac disease, or ECOG Performance Status of 2.
- **Treatment Regimen:**
  - **Glasdegib + LDAC arm:** **Glasdegib** 100 mg was administered orally once daily continuously in 28-day cycles. LDAC 20 mg was administered subcutaneously twice daily for 10 days every 28 days.
  - **LDAC alone arm:** LDAC was administered as above.
- **Primary Endpoint:** Overall Survival (OS).
- **Response Assessment:** Treatment response was assessed based on the **International Working Group (IWG) response criteria for AML**. Bone marrow samples were collected at screening, on cycle 3 day 1, every third cycle thereafter, upon initial hematologic recovery, and at the end of treatment.

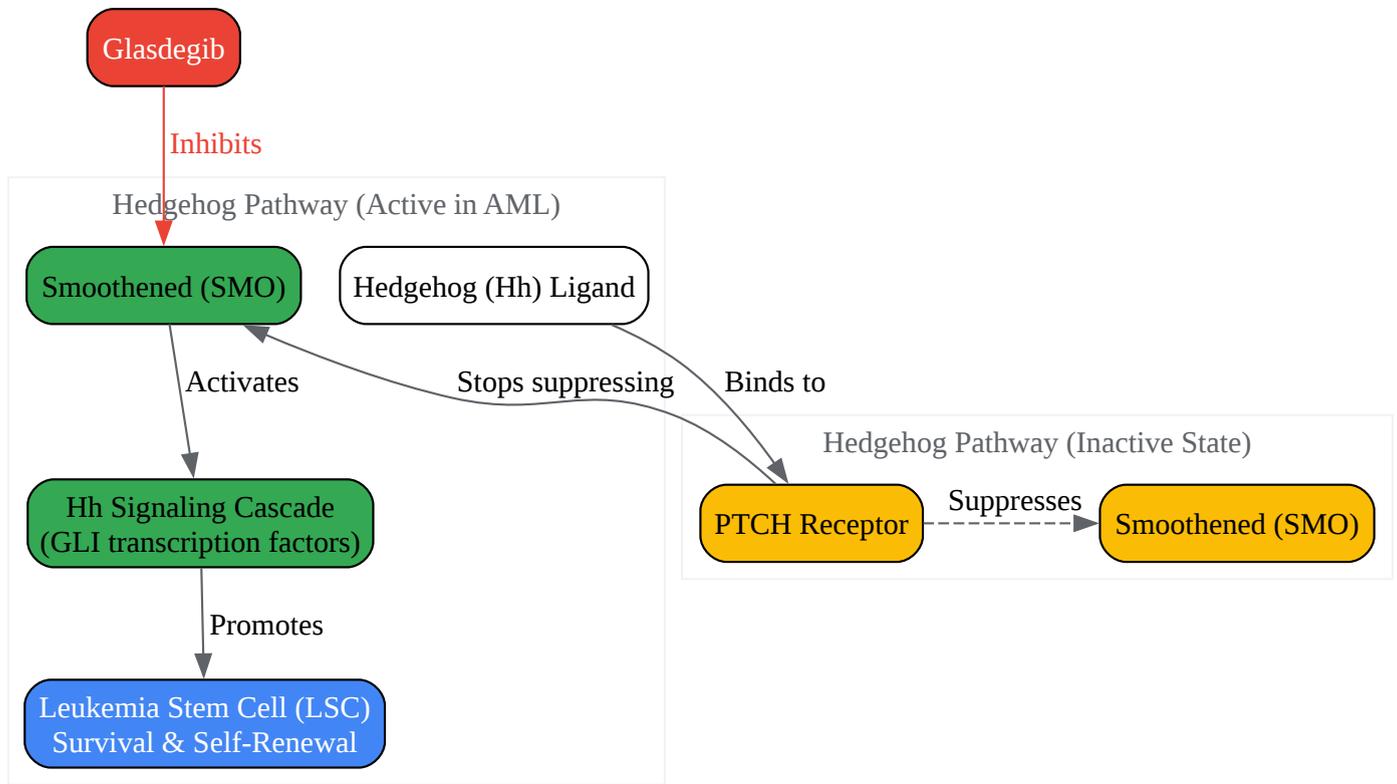
- **CR Definition:** <5% blasts in the bone marrow, absence of extramedullary disease, absolute neutrophil count  $\geq 1000/\mu\text{L}$ , platelet count  $\geq 100,000/\mu\text{L}$ , and independence from red blood cell and platelet transfusions.
- **CRi Definition:** Met all CR criteria except for residual neutropenia ( $< 1000/\mu\text{L}$ ) or thrombocytopenia ( $< 100,000/\mu\text{L}$ ).

## Mechanism of Action: Hedgehog Pathway Inhibition

**Glasdegib** is an oral, selective inhibitor of the Smoothed (SMO) receptor, which is a key component of the Hedgehog (Hh) signaling pathway. This pathway is crucial in embryonic development and is typically dormant in adults but can be reactivated in certain cancers, including AML [4] [2].

In AML, the Hedgehog pathway is critical for the survival and self-renewal of leukemia stem cells (LSCs), which are thought to be responsible for disease initiation, relapse, and resistance to chemotherapy. By inhibiting SMO, **glasdegib** disrupts the Hh signaling cascade, reducing the population of LSCs and enhancing the sensitivity of leukemia cells to chemotherapy like LDAC [2].

The following diagram illustrates this targeted mechanism using DOT language:



[Click to download full resolution via product page](#)

## Interpretation and Context for Professionals

- **Significance of CR Data:** The **near seven-fold improvement in CR rate** (17.0% vs. 2.6%) with **glasdegib** + LDAC over LDAC alone established the combination as a viable treatment option for a patient population with historically poor outcomes [2].
- **Clinical Benefit Beyond CR:** A post-hoc analysis of the BRIGHT AML 1003 trial revealed that patients who did not achieve CR still derived a clinical benefit from **glasdegib** + LDAC, showing significantly improved overall survival compared to those treated with LDAC alone (HR=0.63). This suggests the drug's activity against LSCs may provide disease-stabilizing benefits even in the absence of formal remission [1].
- **Real-World Performance:** Real-world evidence shows that **glasdegib** is used effectively in community oncology practices. While cross-trial comparisons require caution, the real-world outcomes are generally consistent with the efficacy demonstrated in the pivotal clinical trial [3].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Survival outcomes and clinical benefit in patients with acute myeloid...  
[jhoonline.biomedcentral.com]
2. Randomized comparison of low dose cytarabine with or without... [nature.com]
3. Real-world (RW) study of outcomes for acute myeloid ... [pubmed.ncbi.nlm.nih.gov]
4. New approach methodologies to confirm developmental ... [sciencedirect.com]

To cite this document: Smolecule. [Glasdegib complete remission rates in clinical trials]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b001731#glasdegib-complete-remission-rates-in-clinical-trials>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)